molecular formula C14H15BrN2O2 B11832409 tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B11832409
M. Wt: 323.18 g/mol
InChI Key: VEVVNVPIZGKYNV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate is a brominated pyrazole derivative characterized by a tert-butyl carbamate group at the 1-position and a 3-bromophenyl substituent at the 4-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PET tracers, due to its versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled by the bromine atom .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl 4-(3-bromophenyl)pyrazole-1-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-5-4-6-12(15)7-10/h4-9H,1-3H3

InChI Key

VEVVNVPIZGKYNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction with 1,3-Dicarbonyl Compounds

Pyrazoles are synthesized via the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., acetylenic ketones). For example:

  • Precursor : 3-Bromobenzylidene-4-methyl-5-oxopyrazolidin-2-ium-1-ide

  • Reagents : Dimethyl acetylenedicarboxylate in CHCl₃

  • Conditions : Room temperature, 1,3-dipolar cycloaddition

  • Outcome : Regioselective formation of pyrazole derivatives.

Key Challenges :

  • Regioisomer formation is common due to competing pathways.

  • Optimization of reaction conditions (solvent, temperature) is critical to favor desired products.

Bromination Strategies

The 3-bromophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

Direct Bromination of Pyrazole Precursors

Bromination of pre-formed pyrazoles is achieved using brominating agents:

Method Reagents/Conditions Yield Source
CBr₄/PPh₃ CBr₄, triphenylphosphine, DCM, 0–20°C, 3 h80%
ICl/K₂CO₃ ICl, K₂CO₃, CHCl₃, room temperature, 12–16 hN/A

Mechanism :

  • CBr₄/PPh₃ : Bromomethylation via radical intermediates.

  • ICl/K₂CO₃ : Halogen exchange or electrophilic substitution.

Suzuki-Miyaura Coupling

For aryl-substituted pyrazoles, palladium-catalyzed coupling is used:

  • Precursor : 4-Bromopyrazole derivative

  • Reagents : 3-Bromophenylboronic acid, Pd(PPh₃)₄, base (Na₂CO₃)

  • Conditions : Dioxane/H₂O, 100°C, 12 h.

Advantages :

  • High regioselectivity.

  • Tolerates diverse functional groups.

Boc Protection and Functionalization

The tert-butyl group is introduced to enhance stability and solubility.

Di-tert-Butyl Dicarbonate (Boc₂O) Protection

Substrate Conditions Yield Source
Pyrazole-1-amine Boc₂O, DMF, 2–5°C, 18 h94%
Pyrazole-1,3-diamine Boc₂O, pyridine, rt, 18 h77%

Critical Factors :

  • Solvent : DMF favors mono-protection; pyridine may yield di-protected products.

  • Base : Triethylamine or DMAP accelerates Boc transfer.

Deprotection and Functionalization

  • Deprotection : TFA or HCl in dioxane removes the Boc group.

  • Functionalization : Alkylation or acylation at the endocyclic nitrogen.

Regioselective Synthesis

Hydrazine vs. Arylhydrazine Reactivity

The choice of hydrazine derivative dictates regioselectivity:

Hydrazine Type Regioisomer Yield Conditions Source
Arylhydrazine 1,3-37–97%Trichloromethyl enones
Free Hydrazine 1,5-52–83%Trichloromethyl enones

Mechanism :

  • Arylhydrazines : Favor 1,3-regioisomers due to steric and electronic effects.

  • Free Hydrazines : Prefer 1,5-regioisomers via hydrogen-bonding stabilization.

Industrial-Scale Methods

Continuous Flow Synthesis

  • Advantages : Improved safety, reduced reaction times.

  • Example : Boc protection in microreactors with Boc₂O and DMF.

Multi-Component Reactions

  • One-Pot Synthesis : Combines cyclocondensation, bromination, and Boc protection.

Challenges and Optimization

Side Reactions

  • Oxidation : Pyrazoles are sensitive to strong oxidants; anhydrous conditions are essential.

  • Dimerization : High temperatures or prolonged reaction times lead to byproducts.

Purification Techniques

  • Silica Gel Chromatography : Elution with EtOAc/hexanes (0–30% gradient).

  • Recrystallization : Hexane/EtOAc mixtures for crystalline products.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High yields, scalableRegioisomer formation
Suzuki Coupling High regioselectivityExpensive catalysts, limited substrates
Boc Protection Easy deprotection, stable intermediatesSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer. It acts as an inhibitor of tryptophan 2,3-dioxygenase, which is involved in the catabolism of tryptophan in tumor microenvironments. By inhibiting this enzyme, the compound may help restore anti-tumor immune responses that are often suppressed in cancer patients due to tryptophan depletion .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Tert-butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate and its analogs have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Properties

Studies suggest that pyrazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit specific enzymes involved in inflammation makes it a candidate for developing new anti-inflammatory drugs. This application is crucial for treating chronic inflammatory diseases .

Case Study 1: Cancer Therapeutics

In a study focusing on the inhibition of tryptophan 2,3-dioxygenase, researchers synthesized several pyrazole derivatives, including this compound. These compounds were evaluated for their ability to enhance T-cell responses in tumor-bearing mice, demonstrating significant promise as immunotherapeutic agents .

Case Study 2: Antimicrobial Screening

A series of pyrazole derivatives were screened for antimicrobial activity against a panel of pathogens. This compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis Method Yield (%) Characterization Techniques
Multi-step synthesis49.9NMR, MS

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can act as a ligand in coordination chemistry. These interactions can influence biological pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

tert-Butyl 5-(3-bromophenyl)-3-(6-iodobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole-1-carboxylate (1f)
  • Structural Features : Incorporates a 6-iodobenzo[d][1,3]dioxol-5-yl group at the 3-position and a 3-bromophenyl group at the 5-position.
  • Synthesis : Prepared via coupling of di-tert-butyl dicarbonate with DMAP in THF, yielding 51% after purification .
  • Molecular Formula : C₂₁H₁₉BrN₂O₄ (MW: 443.30).
  • Applications : Used in PET tracer development for imaging age-related disorders .
tert-Butyl 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole-1-carboxylate (1j)
  • Structural Features : Substituted with a benzo[d][1,3]dioxol-5-yl group at the 3-position.
  • Synthesis : Achieved 90% yield using similar Boc-protection methods .
  • Molecular Formula : C₂₁H₁₉BrN₂O₄ (MW: 443.30).
  • Key Difference : Enhanced electron density due to the dioxolane group, improving solubility in polar solvents .

Variations in the Aromatic Substituent

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Structural Features : Bromo-methyl substituent on the pyrazole and a piperidine-carboxylate group.
  • Molecular Formula : C₁₄H₂₂BrN₃O₂ (MW: 344.25).
  • Applications : Likely used in drug discovery for its piperidine moiety, which enhances bioavailability .
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate
  • Structural Features: Amino and methoxy groups on the phenyl ring.
  • Molecular Formula : C₁₅H₁₉N₃O₃ (MW: 289.33).
  • Reactivity: The amino group allows for further functionalization (e.g., amide coupling), unlike the inert bromine in the target compound .

Functional Group Modifications

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
  • Structural Features : Boronic ester at the 4-position.
  • Applications : Critical for Suzuki-Miyaura cross-coupling reactions; the target compound’s bromophenyl group is a common coupling partner for such boronate esters .
tert-Butyl 4-Ethynyl-1H-pyrazole-1-carboxylate
  • Structural Features : Ethynyl group at the 4-position.
  • Synthesis : Generated via desilylation of trimethylsilyl-protected precursors using TBAF .
  • Reactivity : Ethynyl group enables click chemistry, diverging from the bromophenyl group’s cross-coupling utility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Applications Evidence ID
tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate C₁₄H₁₅BrN₂O₂ 331.19 3-Bromophenyl N/A Cross-coupling intermediates
Compound 1f C₂₁H₁₉BrN₂O₄ 443.30 6-Iodobenzo[d][1,3]dioxol-5-yl 51% PET tracer development
Compound 1j C₂₁H₁₉BrN₂O₄ 443.30 Benzo[d][1,3]dioxol-5-yl 90% High-yield medicinal intermediates
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₄H₂₂BrN₃O₂ 344.25 Bromo-methyl, piperidine N/A Bioactive molecule synthesis
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate C₁₅H₂₅BN₂O₄ 308.18 Boronic ester N/A Suzuki-Miyaura coupling

Key Findings and Implications

  • Electronic Effects: Bromophenyl groups enhance electrophilicity for cross-coupling, whereas amino or methoxy substituents increase nucleophilicity .
  • Synthetic Efficiency : Boc-protection strategies (e.g., using di-tert-butyl dicarbonate) consistently yield >50% for pyrazole derivatives .
  • Application-Specific Design : Boronic esters and ethynyl groups expand utility in bioconjugation, while bromophenyl groups are preferred for aryl-aryl bond formation .

Biological Activity

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate (CAS No. 2256712-21-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromophenyl group, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in various therapeutic areas, including anticancer, antimicrobial, and insecticidal activities.

  • Molecular Formula : C14H13BrN2O2
  • Molecular Weight : 325.20 g/mol
  • Structure : The compound consists of a pyrazole ring substituted with a tert-butyl group and a bromophenyl moiety, which enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Cell LineIC50 (µg/mL)Reference
MCF-712.8
A54915.0

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results show that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings suggest that this compound could be explored as a potential antimicrobial agent.

Insecticidal Activity

Insecticidal assays revealed that this compound exhibits promising activity against agricultural pests such as Aphis craccivora. The mortality rate observed was significantly higher than that of standard insecticides at comparable concentrations.

Insect SpeciesMortality Rate (%)Concentration (mg/mL)Reference
Aphis craccivora900.1

This suggests potential applications in agricultural pest management.

Case Studies

A comprehensive study conducted by Zheng et al. highlighted the structural modifications of pyrazole derivatives and their correlated biological activities. The study indicated that the presence of halogen substituents like bromine significantly enhances the anticancer and insecticidal activities of pyrazole compounds compared to their non-halogenated counterparts .

Q & A

Q. Q. What advanced techniques characterize the solid-state morphology of tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate?

  • Methodological Answer :
  • PXRD : Identify polymorphs (e.g., Form I vs. Form II) using Bragg-Brentano geometry .
  • DSC/TGA : Determine melting points (mp ~145°C) and thermal decomposition profiles .
  • SEM-EDS : Map elemental distribution (Br Kα at 11.9 keV) to confirm homogeneity .

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